(S)-3,4-Dcpg (S)-3,4-Dcpg Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration.
DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease.
A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
Brand Name: Vulcanchem
CAS No.: 201730-11-2
VCID: VC0004335
InChI: InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol

(S)-3,4-Dcpg

CAS No.: 201730-11-2

Cat. No.: VC0004335

Molecular Formula: C10H9NO6

Molecular Weight: 239.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-3,4-Dcpg - 201730-11-2

Specification

Description Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration.
DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease.
A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
CAS No. 201730-11-2
Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
IUPAC Name 4-[(S)-amino(carboxy)methyl]phthalic acid
Standard InChI InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
Standard InChI Key IJVMOGKBEVRBPP-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O
SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator